molecular formula C10H11NO3 B082560 o-(2-Methylallyloxy)nitrobenzene CAS No. 13414-54-5

o-(2-Methylallyloxy)nitrobenzene

Cat. No.: B082560
CAS No.: 13414-54-5
M. Wt: 193.2 g/mol
InChI Key: MNMNLAJIXJLHNP-UHFFFAOYSA-N
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Description

o-(2-Methylallyloxy)nitrobenzene: is an organic compound with the molecular formula C10H11NO3 It is a derivative of nitrobenzene, where a 2-methylallyloxy group is attached to the ortho position of the benzene ring

Scientific Research Applications

Chemistry: o-(2-Methylallyloxy)nitrobenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, derivatives of this compound are studied for their potential biological activities. These compounds can serve as probes or inhibitors in biochemical assays.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties. For example, they may exhibit antimicrobial or anticancer activities, making them candidates for drug development.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in chemical manufacturing.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Methylallyloxy)nitrobenzene typically involves the nitration of an appropriate precursor, such as o-(2-Methylallyloxy)benzene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the ortho position.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: o-(2-Methylallyloxy)nitrobenzene can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can direct incoming electrophiles to the meta position relative to itself.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst, or iron powder in acidic conditions.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products:

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of o-(2-Methylallyloxy)aniline.

    Substitution: Formation of meta-substituted derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of o-(2-Methylallyloxy)nitrobenzene depends on its chemical reactivity and the specific context in which it is used. For example, in reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps. The molecular targets and pathways involved in its biological activities are subject to ongoing research, with studies focusing on its interactions with cellular components and enzymes.

Comparison with Similar Compounds

    o-Nitroanisole: Similar in structure but with a methoxy group instead of a 2-methylallyloxy group.

    o-Nitrophenol: Contains a hydroxyl group instead of a 2-methylallyloxy group.

    o-Nitrotoluene: Contains a methyl group instead of a 2-methylallyloxy group.

Uniqueness: o-(2-Methylallyloxy)nitrobenzene is unique due to the presence of the 2-methylallyloxy group, which imparts distinct chemical properties and reactivity. This group can influence the compound’s electronic distribution and steric effects, making it different from other nitrobenzene derivatives.

Properties

IUPAC Name

1-(2-methylprop-2-enoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6H,1,7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNMNLAJIXJLHNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5065437
Record name 2-Methylallyl 2-nitrophenyl ether
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13414-54-5
Record name 1-[(2-Methyl-2-propen-1-yl)oxy]-2-nitrobenzene
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Record name O-(2-Methylallyloxy)nitrobenzene
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Record name Benzene, 1-[(2-methyl-2-propen-1-yl)oxy]-2-nitro-
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Record name 2-Methylallyl 2-nitrophenyl ether
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Record name o-(2-methylallyloxy)nitrobenzene
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Record name O-(2-METHYLALLYLOXY)NITROBENZENE
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